Cas no 1535963-91-7 (Satralizumab)

Satralizumab structure
Nome del prodotto:Satralizumab
Satralizumab Proprietà chimiche e fisiche
Nomi e identificatori
-
- Research Grade Satralizumab(DHC36904)
- Satralizumab
- CYSTEINYL CL2A-SN-38
- M9BYU8XDQ6
- sacituzumab-govitecan
- DTXSID401335985
- hRS7-SN38
- IMMU 132
- SN-38 CYSTEINYL CONJUGATE
- IMMU-132
- Sacituzumab govitecan [USAN]
- EX-A4354
- DA64T2C2IO
- 1535963-91-7
- DA-77702
- GOVITECAN CYSTEINYL CONJUGATE
- F82944
- Sacituzumab govitecan
- hRS 7SN38
- Satralizumab linker
- 1796566-95-4
- UNII-M9BYU8XDQ6
- 1491917-83-9
-
- Inchi: 1S/C76H104N12O24S/c1-3-55-56-37-54(89)16-17-61(56)83-68-57(55)43-87-63(68)38-59-58(71(87)95)45-110-74(99)76(59,4-2)112-75(100)111-44-50-10-14-52(15-11-50)81-70(94)62(7-5-6-18-77)82-66(91)47-109-46-65(90)79-19-21-101-23-25-103-27-29-105-31-33-107-35-36-108-34-32-106-30-28-104-26-24-102-22-20-86-42-53(84-85-86)40-80-69(93)51-12-8-49(9-13-51)41-88-67(92)39-64(72(88)96)113-48-60(78)73(97)98/h10-11,14-17,37-38,42,49,51,60,62,64,89H,3-9,12-13,18-36,39-41,43-48,77-78H2,1-2H3,(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,97,98)/t49?,51?,60-,62-,64?,76-/m0/s1
- Chiave InChI: ULRUOUDIQPERIJ-PQURJYPBSA-N
- Sorrisi: S(C[C@@H](C(=O)O)N)C1CC(N(C1=O)CC1CCC(C(NCC2=CN(CCOCCOCCOCCOCCOCCOCCOCCOCCNC(COCC(N[C@H](C(NC3C=CC(=CC=3)COC(=O)O[C@@]3(C(=O)OCC4C(N5CC6=C(CC)C7C=C(C=CC=7N=C6C5=CC3=4)O)=O)CC)=O)CCCCN)=O)=O)N=N2)=O)CC1)=O
Proprietà calcolate
- Massa esatta: 1600.70071340g/mol
- Massa monoisotopica: 1600.70071340g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 30
- Conta atomi pesanti: 113
- Conta legami ruotabili: 54
- Complessità: 3150
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -3.3
- Superficie polare topologica: 498Ų
Satralizumab Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A1673559-1mg |
Satralizumab |
1535963-91-7 | 98% | 1mg |
$985.0 | 2025-03-01 | |
MedChemExpress | HY-P99112-1mg |
Satralizumab |
1535963-91-7 | 99.82% | 1mg |
¥2600 | 2024-07-20 | |
MedChemExpress | HY-P99112-5mg |
Satralizumab |
1535963-91-7 | 99.82% | 5mg |
¥6500 | 2024-07-20 | |
1PlusChem | 1P027JRZ-1mg |
Satralizumab |
1535963-91-7 | 99% | 1mg |
$978.00 | 2023-12-21 | |
1PlusChem | 1P027JRZ-5mg |
Satralizumab |
1535963-91-7 | 99% | 5mg |
$2097.00 | 2023-12-21 | |
1PlusChem | 1P027JRZ-10mg |
Satralizumab |
1535963-91-7 | 99% | 10mg |
$3347.00 | 2023-12-21 |
Satralizumab Letteratura correlata
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
1535963-91-7 (Satralizumab) Prodotti correlati
- 946224-22-2(N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)pyrazine-2-carboxamide)
- 59820-92-7(6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine)
- 2228783-98-8(4-(nitromethyl)benzene-1,2,3-triol)
- 1904357-82-9(N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide)
- 2171145-22-3(2-ethyl-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid)
- 1249289-56-2(3-(2-chloro-4-fluorophenyl)-2-methylpropanoic acid)
- 1270497-72-7(tert-butyl N-2-amino-2-(3-fluoro-4-methylphenyl)ethylcarbamate)
- 2135332-74-8((S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid)
- 2228745-96-6(2,2,2-trifluoro-1-5-(2-methylcyclopropyl)furan-2-ylethan-1-amine)
- 138742-60-6(8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1535963-91-7)Satralizumab

Purezza:99%
Quantità:1mg
Prezzo ($):886.0